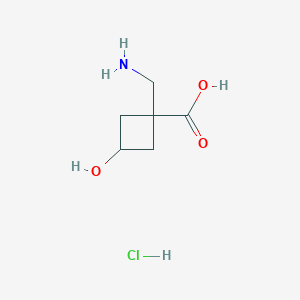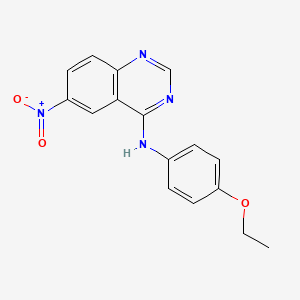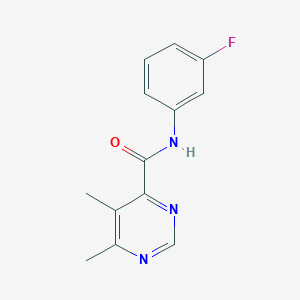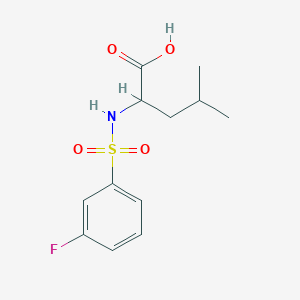
1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers” is a complex organic compound. Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
The synthesis of such compounds often involves the use of chiral reagents or catalysts to control the stereochemistry of the reaction . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomers . The resulting diastereomers can then be separated based on their different physical properties .Molecular Structure Analysis
The molecular structure of diastereomers is determined by the configuration of its chiral centers . Each chiral center can give rise to two different configurations, thus increasing the number of possible stereoisomers . InWissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments found in plants, known for their vibrant colors and potential health benefits. These pigments, including betacyanins (violet) and betaxanthins (yellow), are derived from betalamic acid, which might share structural similarities or synthesis pathways with the compound , highlighting the interconnectedness of organic compounds in plant biochemistry M. Khan & P. Giridhar (2015).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activity. These compounds, through structure-activity relationships, have shown the importance of unsaturated bonds in their antioxidant effectiveness. This area of research provides insight into the structural attributes contributing to the biological activities of organic compounds, potentially including "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" N. Razzaghi-Asl et al. (2013).
1-Aminocyclopropane-1-Carboxylic Acid in Plants
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants extends beyond being an ethylene precursor. ACC demonstrates multifaceted features, including acting as a signal molecule independently of ethylene. This research highlights the complex roles that structurally simple organic molecules can play in biological systems, offering a parallel to the diverse potential applications of "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" in scientific research B. V. D. Poel & D. Straeten (2014).
Biotechnological Routes Based on Lactic Acid
Lactic acid's role as a precursor for various chemicals in green chemistry underscores the potential of organic compounds in sustainable industrial applications. This research highlights the transformation of biomass into valuable chemicals, including lactic acid derivatives, showcasing the broader implications of research on specific organic compounds like "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" Chao Gao, Cuiqing Ma, & P. Xu (2011).
Hydroxycinnamates and Their Antioxidant Activities
Hydroxycinnamates, with their vast presence in the plant kingdom, exhibit a wide range of biological activities, including antioxidant properties. This review discusses the mechanisms through which these compounds exert their effects, offering a template for exploring the biological activities of similar compounds F. Shahidi & A. Chandrasekara (2010).
Eigenschaften
IUPAC Name |
1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-6(5(9)10)1-4(8)2-6;/h4,8H,1-3,7H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFUQJUXYNOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)


![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)

![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)